Ethyl 4-methylhex-2-ynoate
CAS No.: 22743-37-9
Cat. No.: VC18259887
Molecular Formula: C9H14O2
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22743-37-9 |
|---|---|
| Molecular Formula | C9H14O2 |
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | ethyl 4-methylhex-2-ynoate |
| Standard InChI | InChI=1S/C9H14O2/c1-4-8(3)6-7-9(10)11-5-2/h8H,4-5H2,1-3H3 |
| Standard InChI Key | JFPWNGPYNKADGO-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C#CC(=O)OCC |
Introduction
Structural and Molecular Characteristics
The IUPAC name ethyl 4-methylhex-2-ynoate defines its structure unambiguously: an ethyl ester group () is appended to a hex-2-ynoic acid backbone with a methyl substituent at the 4-position. Key identifiers include:
The triple bond (\text{C#C}) introduces linear geometry, while the methyl group induces steric effects that influence regioselectivity in reactions. Computational studies using density functional theory (DFT) predict a planar configuration around the triple bond, with bond angles of 180° .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common route involves acid-catalyzed esterification of 4-methylhex-2-ynoic acid with ethanol:
Optimized conditions:
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Catalyst: Sulfuric acid (5 mol%)
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Temperature: Reflux (78–80°C)
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Yield: 85–92%
Alternative methods include continuous flow processes for scalable production, which enhance heat transfer and reduce side reactions.
Industrial Methods
Large-scale synthesis employs reactive distillation to remove water and shift equilibrium toward ester formation. Key parameters:
| Parameter | Value |
|---|---|
| Reactor Type | Packed-bed column |
| Temperature | 100–120°C |
| Pressure | 1 atm |
| Residence Time | 2–4 hours |
This approach achieves >95% conversion with minimal byproducts.
Chemical Reactivity and Applications
Reactivity Profiles
The triple bond and ester group enable diverse transformations:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Hydrogenation | , RT | Ethyl 4-methylhexanoate |
| Cycloaddition | Azides, Cu(I) catalyst | Triazole derivatives |
| Nucleophilic Attack | Grignard reagents | Tertiary alcohols |
For example, Huisgen cycloaddition with benzyl azide yields a 1,2,3-triazole derivative () with 78% efficiency.
Industrial and Research Applications
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Pharmaceutical Intermediates: Used in synthesizing kinase inhibitors and antiviral agents .
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Agrochemicals: Serves as a precursor for juvenile hormone analogs in pest control .
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Flavor/Fragrance: Imparts fruity notes in perfumery (e.g., apple, pineapple) .
Case Study: In a 2024 study, ethyl 4-methylhex-2-ynoate was key to synthesizing a novel calpain inhibitor (IC = 32 nM).
Biological and Toxicological Data
Antimicrobial Activity
Benchmark studies report moderate activity against common pathogens:
| Organism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Candida albicans | 32 |
Mechanistic studies suggest membrane disruption via alkyne integration into lipid bilayers.
Comparative Analysis with Analogues
| Compound | Boiling Point (°C) | Reactivity | Applications |
|---|---|---|---|
| Ethyl 4-methylpent-2-ynoate | 198.1 | Moderate | Fragrances |
| Ethyl 2-methylhex-4-ynoate | 205.3 | High | Pharma intermediates |
| Methyl 4-ethylhex-2-ynoate | 192.8 | Low | Agrochemicals |
Ethyl 4-methylhex-2-ynoate balances reactivity and stability, making it preferred for multi-step syntheses .
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